H-Ala-OtBu.HCl
Description
Significance of Alanine (B10760859) Derivatives in Organic Chemistry
Alanine, a non-essential α-amino acid, is a fundamental constituent of proteins in virtually all living organisms. wikipedia.orgcreative-peptides.com In organic chemistry, alanine and its derivatives are highly significant as chiral building blocks. The inherent chirality of L-alanine provides a readily available source of stereochemical information, which is crucial for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.
The functional groups of alanine—the primary amine and the carboxylic acid—serve as versatile handles for chemical modification. masterorganicchemistry.com By derivatizing these groups, chemists can create a vast array of intermediates for various synthetic applications. nih.gov For instance, protecting the amino or carboxyl group allows for selective reactions at the unprotected site, a core principle in the construction of complex molecules like peptides and peptidomimetics. quimicaorganica.org Alanine derivatives are integral to the synthesis of enzyme inhibitors, receptor ligands, and other targeted therapeutic agents where specific three-dimensional arrangements are necessary for biological activity. nih.gov
Role of H-Ala-OtBu.HCl as a C-Protected Amino Acid Building Block
In the intricate process of peptide synthesis, controlling the sequence of amino acid addition is paramount. This control is achieved through the use of protecting groups. This compound is an example of a "C-protected" or "C-terminal protected" amino acid building block. chemicalbook.comtcichemicals.com The "C" refers to the carboxyl terminus of the amino acid. The tert-butyl (OtBu) group is attached to the carboxylic acid via an ester linkage, effectively masking its reactivity. quimicaorganica.org
The primary role of this protection is to prevent the carboxyl group of the alanine derivative from reacting while its amino group is being coupled to the carboxyl group of another amino acid in the growing peptide chain. Without this protection, uncontrolled polymerization or undesired side reactions would occur.
The tert-butyl ester is a robust protecting group, stable to the basic conditions typically used for the removal of the fluorenylmethyloxycarbonyl (Fmoc) group, which is a common N-terminal protecting group in modern peptide synthesis. peptide.com This orthogonality—the ability to remove one protecting group without affecting another—is a cornerstone of modern synthetic strategy. The tert-butyl group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), which allows for the deprotection of the carboxyl group at a desired stage of the synthesis, often concurrently with the final cleavage of the peptide from its solid support. peptide.comnih.gov
Historical Context of tert-Butyl Ester Protection in Peptide Chemistry
The development of reliable and selective protecting groups revolutionized peptide chemistry, transforming it from a formidable challenge into a systematic and automatable process. The use of the tert-butyl group for protection became prominent with the rise of modern solid-phase peptide synthesis (SPPS).
In the widely adopted Fmoc/tBu synthesis strategy, the N-terminus of the growing peptide chain is temporarily protected with the base-labile Fmoc group. Concurrently, the reactive side chains of trifunctional amino acids (such as aspartic acid, glutamic acid, serine, and tyrosine) and the C-terminus of the initial amino acid are protected with acid-labile groups, predominantly the tert-butyl group or its derivatives. peptide.com
The tert-butyl ester was identified as an ideal protecting group for carboxylates due to its steric hindrance, which confers stability against a wide range of reagents, including bases and nucleophiles used during the peptide coupling and Fmoc-deprotection steps. peptide.com Its key advantage is its clean and efficient removal under strongly acidic conditions, such as treatment with trifluoroacetic acid. nih.gov This final acidolysis step typically serves to simultaneously cleave the completed peptide from the solid-phase resin and remove all tert-butyl-based side-chain protecting groups, yielding the crude peptide in a single operation. This integrated approach has been instrumental in the synthesis of countless peptides for research and therapeutic purposes.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl (2S)-2-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(8)6(9)10-7(2,3)4;/h5H,8H2,1-4H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQIWPPQGWGVHD-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13404-22-3 | |
| Record name | L-Alanine tert-butyl ester hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13404-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl alaninate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013404223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-butyl alaninate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Ii. Synthetic Methodologies for H Ala Otbu.hcl
Direct Esterification Approaches for tert-Butyl Esters
These methods directly convert the carboxylic acid group of L-alanine into a tert-butyl ester.
Acid-catalyzed esterification using tert-butanol (B103910) or isobutylene (B52900) are prominent direct routes. These methods typically employ strong acids as catalysts.
Using Isobutylene: A common strategy involves reacting L-alanine with isobutylene in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) google.com. Early methods utilizing sulfuric acid under autoclave conditions often suffered from lower yields, reportedly around 35%, and required extended reaction times google.com. To improve yields, protection of the amino group, for instance, with a p-toluenesulfonyl group, has been employed, leading to yields as high as 91%, though this adds extra protection and deprotection steps google.com. Alternatively, catalysts like PTSA or silica (B1680970) impregnated with H₂SO₄ have been used in solvents such as dioxane or dichloromethane (B109758) google.com. The reaction in step (a) of such processes can be carried out for 1-8 days google.com. Another approach involves using a dispersion of concentrated sulfuric acid on powdered anhydrous magnesium sulfate (B86663) to generate isobutylene in situ psu.edu.
Using tert-Butanol: Esterification can also be achieved by reacting L-alanine with tert-butanol in the presence of an acid catalyst. For example, anhydrous magnesium sulfate and boron trifluoride diethyl etherate (BF₃·OEt₂) in methylene (B1212753) chloride have been used to convert protected amino acids into their tert-butyl esters in good yields researchgate.net.
Table 1: Acid-Catalyzed Esterification Methods for L-Alanine tert-Butyl Ester
| Starting Material | Reagent/Catalyst | Solvent | Conditions | Reported Yield (%) | Notes | Reference |
| L-Alanine | Isobutylene, H₂SO₄ | Autoclave | 1-8 days, autoclave conditions | ~35% (early) | Low yields, potential need for amino group protection for higher yields. | google.com |
| L-Alanine | Isobutylene, PTSA or Silica-impregnated H₂SO₄ | Dioxane/DCM | 1-8 days | Not specified | Alternative catalysts and solvents. | google.com |
| L-Alanine | tert-Butanol, MgSO₄, BF₃·OEt₂ | Methylene Chloride | 25°C, 2 hours | Good yields | Applicable to protected amino acids. | researchgate.net |
| L-Proline | Isobutylene, H₂SO₄ | Dichloromethane | 3 days at room temperature (after initial 3h isobutylene saturation) | 94% (for Z-L-Pro-OtBu) | This example is for proline and involves N-protection removal as a subsequent step. | oup.com |
Transesterification using tert-butyl acetate (B1210297) offers an alternative and often more efficient route to tert-butyl esters.
With Perchloric Acid: A method described involves stirring L-alanine with tert-butyl acetate in the presence of perchloric acid (70%) for an extended period (e.g., 4 days at room temperature) chemicalbook.com. This reaction can yield approximately 4 g of the ester hydrochloride from 6.23 g of L-alanine chemicalbook.com. A broader application involves reacting α-amino acids with tert-butyl acetate in the presence of an acidic catalyst, such as perchloric acid, typically at temperatures between 15-25°C for 18-24 hours, followed by an alkali hydroxide (B78521) workup google.com.
With Bis(trifluoromethanesulfonyl)imide (Tf₂NH): A more recent and efficient approach utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst. Treatment of free amino acids with Tf₂NH in tert-butyl acetate directly affords tert-butyl esters with free amino groups in good yields and with significantly reduced reaction times compared to conventional methods organic-chemistry.orgthieme-connect.comthieme-connect.com. Tert-butyl acetate can serve as both the solvent and the tert-butylating agent in these reactions thieme-connect.com.
Ester Interchange: Potassium tert-butoxide (KOtBu) can catalyze ester interchange between tert-butyl acetate and other esters (e.g., methyl or ethyl esters) of aromatic and aliphatic acids, driving the equilibrium towards the tert-butyl ester product psu.edu.
Table 2: Transesterification Methods for L-Alanine tert-Butyl Ester
| Starting Material | Reagent/Catalyst | Solvent | Conditions | Reported Yield (%) | Notes | Reference |
| L-Alanine | tert-Butyl acetate, Perchloric acid (70%) | - | 4 days at room temperature | ~64% (from 6.23g Ala) | The product is isolated as the hydrochloride salt after workup. | chemicalbook.com |
| α-Amino acid | tert-Butyl acetate, Acidic catalyst (e.g., HClO₄) | - | 15-25°C, 18-24 hr, followed by alkali hydroxide workup | Not specified | General method. | google.com |
| Amino acids | tert-Butyl acetate, Tf₂NH | tert-Butyl acetate | Quickly, good yields | Good yields | Efficient, faster than conventional methods, Tf₂NH acts as catalyst. | organic-chemistry.orgthieme-connect.comthieme-connect.com |
| Esters | tert-Butyl acetate, KOtBu | - | Equilibrium driven by removal of acetate | High yields | Ester interchange method. | psu.edu |
Alternative Synthetic Routes to L-Alanine tert-Butyl Ester Precursors
While direct esterification is common, routes involving precursors or intermediate protection strategies also exist. For instance, N-protected amino acids, such as N-benzyloxycarbonyl-L-serine, can be converted to their tert-butyl esters, followed by subsequent removal of the N-protecting group oup.com. The patent WO2003053909A1 describes a process for preparing tert-butyl ester hydrochloric acid salts by first reacting an amino acid with isobutylene in the presence of an acid catalyst, and then reacting the formed tert-butyl ester with HCl to obtain the hydrochloride salt google.com. This can be viewed as a sequential process where the tert-butyl ester is an intermediate before salt formation.
Salt Formation and Purification of H-Ala-OtBu.HCl
Following the esterification, the free L-alanine tert-butyl ester is converted into its hydrochloride salt. This is typically achieved by treating the free ester with hydrochloric acid. This can involve bubbling hydrogen chloride gas through a solution of the ester in a suitable anhydrous solvent like diethyl ether or dichloromethane, or by adding a solution of HCl in an organic solvent chemicalbook.comgoogle.com. The reaction is usually carried out at low temperatures (e.g., 0-5°C or -20°C) to promote precipitation of the salt chemicalbook.com.
Purification of the resulting this compound is commonly performed through recrystallization from appropriate solvent systems, such as ethanol (B145695) or ethanol/ether mixtures, or by washing the precipitated solid with solvents like diethyl ether or isopropyl ether chemicalbook.com. The compound typically appears as a white crystalline solid chembk.commedchemexpress.com.
Table 3: Properties of this compound
| Property | Value | Reference |
| Chemical Name | L-Alanine tert-butyl ester hydrochloride | chembk.comchemimpex.comscientificlabs.com |
| CAS Number | 13404-22-3 | chembk.commedchemexpress.comglpbio.com |
| Molecular Formula | C₇H₁₅NO₂·HCl | glpbio.comiris-biotech.de |
| Molecular Weight | 181.66 g/mol | medchemexpress.comglpbio.comiris-biotech.de |
| Appearance | White to off-white crystalline solid | chembk.commedchemexpress.com |
| Melting Point | 168-175 °C (dec.) | scientificlabs.com |
| Solubility | Soluble in water, methanol, 1% acetic acid | chembk.comglpbio.com |
| Specific Rotation | [α]²⁰/D +1.4±0.2°, c = 2% in ethanol; [α]²⁰ = +177 (c=2 in EtOH) | chemicalbook.comscientificlabs.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound, focusing on reducing environmental impact and improving efficiency.
Atom economy, a key metric in green chemistry, aims to maximize the incorporation of all atoms from the reactants into the final product, thereby minimizing waste pnas.orgnih.gov. Reaction efficiency is evaluated based on factors such as yield, reaction time, energy consumption, solvent usage, and the generation of by-products.
The choice of catalyst and reaction conditions plays a significant role in optimizing atom economy. For instance, catalytic methods are generally preferred over stoichiometric reagents that are not incorporated into the product nih.gov. The development of solvent-free or reduced-solvent methodologies also aligns with green chemistry principles by minimizing volatile organic compound (VOC) emissions thieme-connect.comnih.gov.
Compound Name Table:
| Common Name/Abbreviation | Full Chemical Name |
| This compound | L-Alanine tert-butyl ester hydrochloride |
| L-Alanine | 2-Aminopropanoic acid |
| tert-Butanol | 2-Methylpropan-2-ol |
| Isobutylene | 2-Methylpropene |
| tert-Butyl Acetate | 2-Methylpropyl acetate |
| Hydrochloric Acid (HCl) | Hydrogen chloride |
| Perchloric Acid (HClO₄) | |
| p-Toluenesulfonic Acid (PTSA) | 4-Methylbenzenesulfonic acid |
| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | N,N-bis(trifluoromethanesulfonyl)amine |
| Potassium tert-butoxide (KOtBu) | Potassium 2-methylpropan-2-olate |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Boron trifluoride-ether complex |
| N-benzyloxycarbonyl-L-serine | Z-L-Serine |
Iii. Reactivity and Mechanistic Studies of H Ala Otbu.hcl
Acid-Base Properties and Protonation States
The acid-base properties of H-Ala-OtBu.HCl are fundamental to its reactivity, particularly in peptide coupling reactions where the nucleophilicity of the alpha-amino group is paramount. The compound is the hydrochloride salt of L-alanine tert-butyl ester, meaning the alpha-amino group is protonated. The pKa of this protonated amino group is a critical parameter that dictates its protonation state at a given pH.
In a study of alanine (B10760859) pentapeptides, which serve as a good model for the local environment of an amino acid residue in an unfolded peptide chain, the pKa of the α-amino group was determined to be approximately 8.00. This value suggests that at physiological pH and in acidic media, the amino group of this compound will exist predominantly in its protonated, non-nucleophilic ammonium (B1175870) form (H₃N⁺-). To participate in a nucleophilic attack, such as the one required for peptide bond formation, the amino group must be deprotonated to its free amine form (-NH₂). This is typically achieved by the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture. nih.gov The choice and stoichiometry of the base are critical to ensure sufficient deprotonation without promoting side reactions.
Stability under Various Reaction Conditions
The stability of this compound, and specifically its tert-butyl ester moiety, under a range of reaction conditions is a key factor in its utility as a protecting group. The tert-butyl group is prized for its robustness under many conditions, yet its selective lability under others allows for strategic deprotection.
The tert-butyl ester is a well-established acid-labile protecting group for carboxylic acids. nih.gov Its cleavage is typically effected by treatment with strong acids. The generally accepted mechanism for the acid-catalyzed hydrolysis of tert-butyl esters is the AAL1 mechanism, which involves the protonation of the ester's carbonyl oxygen, followed by the rate-determining unimolecular cleavage of the alkyl-oxygen bond to form a stable tert-butyl carbocation and the carboxylic acid. peptide.com This carbocation is then quenched by a nucleophile or undergoes elimination to form isobutylene (B52900).
The rate of cleavage is dependent on the strength of the acid, its concentration, the solvent, and the temperature. While strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used, other Lewis and protic acids can also be employed. nih.govlookchem.com A study on the deprotection of tert-butyl esters highlighted the effectiveness of various acidic conditions.
| Acidic Reagent | Solvent | Conditions | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | 50% TFA, 1 hour | High | orgsyn.org |
| Hydrochloric Acid (HCl) | Dioxane | 4 M, 30 min, RT | >95 | |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 500 mol%, 24 hours, RT | Variable | |
| Silica (B1680970) Gel | Toluene | Reflux, 0.5-7 hours | High | lookchem.com |
| Ytterbium Triflate (Yb(OTf)₃) | Nitromethane | 5 mol%, 45-50°C, 6 hours | Excellent | |
| Magic Blue/Triethylsilane | Acetonitrile | 30 mol% MB, 2 equiv. HSiEt₃ | 99 | acs.org |
This table presents a selection of reported conditions for the cleavage of tert-butyl esters and is not exhaustive.
An essential feature of a good protecting group is its orthogonality, meaning it remains intact while other protecting groups are removed. The tert-butyl ester of this compound demonstrates excellent stability under the conditions used to cleave many other common protecting groups in peptide synthesis. This orthogonality is crucial for the synthesis of complex peptides with multiple protected functional groups.
The tert-butyl group is stable to the basic conditions used for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is typically a 20% solution of piperidine (B6355638) in dimethylformamide (DMF). iris-biotech.deacs.org It is also stable to the conditions used for the hydrogenolysis of the benzyl (B1604629) (Bzl) and benzyloxycarbonyl (Z) groups. Furthermore, the tert-butyl ester is resistant to the palladium-catalyzed removal of the allyloxycarbonyl (Alloc) group. nih.govpeptide.com
| Protecting Group to be Cleaved | Cleavage Reagent/Condition | Stability of tert-Butyl Ester | Reference |
| Fmoc | 20% Piperidine in DMF | Stable | iris-biotech.deacs.org |
| Z (Benzyloxycarbonyl) | H₂/Pd | Stable | peptide.com |
| Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄/Scavenger | Stable | nih.govpeptide.com |
| Boc (tert-Butoxycarbonyl) | TFA | Labile | iris-biotech.de |
Nucleophilic Reactivity of the Alpha-Amino Group
Once deprotonated, the alpha-amino group of alanine tert-butyl ester becomes a potent nucleophile, capable of attacking an activated carboxylic acid to form a peptide bond. The efficiency of this coupling reaction is influenced by several factors, including the steric hindrance of the amino acid, the nature of the coupling reagent, and the reaction conditions. Alanine, being one of the least sterically hindered amino acids, generally participates in coupling reactions with high efficiency.
A variety of coupling reagents have been developed to facilitate amide bond formation while minimizing side reactions. These reagents activate the carboxylic acid component, making it more susceptible to nucleophilic attack. The choice of coupling reagent can significantly impact the yield and purity of the resulting peptide.
| Coupling Reagent | Additive | Base | Typical Yield (%) | Notes | Reference |
| DCC/DIC | HOBt | DIPEA/NMM | Good-Excellent | DCC can form insoluble urea (B33335) byproduct. | peptide.com |
| HBTU/TBTU | - | DIPEA/NMM | Excellent | Rapid coupling, low racemization. | peptide.com |
| HATU | - | DIPEA/NMM | Excellent | Faster than HBTU, less epimerization. | peptide.com |
| DEPBT | - | - | Excellent | Remarkable resistance to racemization. | luxembourg-bio.com |
| OxymaPure/DIC | - | DIEA | 88 | Safer alternative to HOBt. | nih.gov |
Yields are context-dependent and can vary based on the specific substrates and reaction conditions.
Stereochemical Considerations and Chiral Integrity
Maintaining the stereochemical integrity of the chiral center at the alpha-carbon is of utmost importance in peptide synthesis, as racemization can lead to diastereomeric impurities that are difficult to separate and can have significantly different biological activities.
Racemization of amino acid residues during peptide synthesis can occur through two primary mechanisms: direct enolization and the formation of a 5(4H)-oxazolone (azlactone) intermediate. nih.govorganic-chemistry.org The oxazolone (B7731731) mechanism is generally considered the major pathway for racemization. This pathway is initiated by the activation of the carboxylic acid of an N-protected amino acid. The activated carbonyl group is then susceptible to intramolecular nucleophilic attack by the oxygen of the urethane (B1682113) or amide protecting group, forming the oxazolone. The alpha-proton of the oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-isomers.
The propensity for racemization is influenced by several factors:
The nature of the N-protecting group: Urethane-type protecting groups like Boc and Fmoc are known to suppress racemization compared to acyl-type protecting groups because the lone pair on the nitrogen atom is less available to participate in oxazolone formation. nih.gov
The activating group/coupling reagent: Over-activation of the carboxylic acid can increase the rate of oxazolone formation. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can suppress racemization by forming active esters that are less prone to cyclization. peptide.comnih.gov
The base: The strength and steric hindrance of the base used for the deprotonation of the amino component and for neutralization can affect the rate of racemization. organic-chemistry.org
The solvent and temperature: The reaction conditions can also play a role in the extent of racemization.
Studies have shown that certain coupling reagents are more effective at suppressing racemization than others. For instance, phosphonium-based reagents like DEPBT have demonstrated remarkable resistance to racemization. luxembourg-bio.com In a study on the coupling of N-methylalanine-containing peptides, the addition of CuCl₂ to the reaction mixture was found to significantly suppress racemization. pharm.or.jp
| Coupling Reagent | Additive | % L-D-L Isomer (Racemization) | Reference |
| WSCI | - | 19.8 | pharm.or.jp |
| WSCI | HOSu | 10.1 | pharm.or.jp |
| WSCI | HOBt | 10.3 | pharm.or.jp |
| WSCI | HOAt | 11.2 | pharm.or.jp |
| WSCI | CuCl₂ | 0.2 | pharm.or.jp |
| Bop | - | 5.2 | pharm.or.jp |
| Bop | CuCl₂ | 0.4 | pharm.or.jp |
| HATU | - | 4.6 | pharm.or.jp |
| HATU | CuCl₂ | 0.4 | pharm.or.jp |
This table illustrates the effect of coupling reagents and additives on the racemization of a specific N-methylated amino acid, providing insight into general trends in racemization control.
Influence of Reaction Conditions on Enantiomeric Purity
The stereochemical integrity of this compound (L-Alanine tert-butyl ester hydrochloride) and related amino acid esters is a critical parameter, particularly in peptide synthesis and the development of chiral pharmaceuticals where the biological activity is often enantiomer-dependent. The enantiomeric purity, typically expressed as enantiomeric excess (e.e.), can be significantly influenced by various reaction conditions during synthesis and subsequent transformations. Racemization, the process that leads to the formation of an equal mixture of both enantiomers from a single pure enantiomer, can compromise the utility of the chiral building block. Key factors influencing enantiomeric purity include the choice of base, acid, solvent, temperature, and catalyst.
Influence of Base: The basicity of the reaction medium is a primary factor affecting the enantiomeric stability of amino acid esters. Strong bases are known to readily abstract the α-proton of the amino acid ester, leading to the formation of a planar enolate intermediate, which can then be protonated from either face, resulting in racemization.
Research on the N-arylation of phenylalanine tert-butyl ester, a structurally similar compound, highlights the critical role of the base. The use of a strong base like sodium tert-butoxide resulted in complete racemization of the product. nih.gov In contrast, employing milder bases is crucial for preserving stereochemical integrity. The use of an excess of a tertiary amine in azide-mediated peptide coupling reactions has also been shown to induce slight racemization. tandfonline.com This is partly attributed to the +I (inductive) effect of the tert-butyl group, which increases the basicity of the amino group, making the α-proton more susceptible to abstraction. tandfonline.com
Interactive Table 1: Effect of Base on Enantiomeric Excess in N-Arylation
| Base | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|
| Sodium tert-butoxide | 29 | 0 (Complete Racemization) | nih.gov |
| Optimized Weaker Base System | >95 | 97 | nih.gov |
Influence of Acid: Acidic conditions, particularly during the deprotection of N-protected amino acids or peptides, can also lead to significant racemization. Studies have shown that both the strength of the acid and the duration of exposure are critical variables. cdnsciencepub.com For instance, the deprotection of Z-Ala-MeLeu-OBut with 5.6 N hydrogen bromide in acetic acid resulted in substantial racemization (34% in 1 hour). cdnsciencepub.com The extent of racemization was found to vary with acid strength and the polarity of the solvent. cdnsciencepub.com It is proposed that the protonation of the amide bond facilitates the formation of an oxazolone (azlactone) intermediate, which is prone to racemization.
Interactive Table 2: Effect of Acid Treatment on Racemization
| Compound | Acid Conditions | Time | Racemization (% L,D-isomer) | Reference |
|---|---|---|---|---|
| Z-Ala-MeLeu | 5.6 N HBr in Acetic Acid | 1 h | 34 | cdnsciencepub.com |
| Z-Ala-MeLeu | 5.6 N HBr in Acetic Acid | 4 h | 68 | cdnsciencepub.com |
| Ala-MeLeu | 5.6 N HBr in Acetic Acid | 24 h | 50 | cdnsciencepub.com |
Influence of Solvent: The choice of solvent plays a crucial role in controlling the rate of racemization. The polarity of the solvent can influence the stability of charged intermediates and transition states involved in the racemization pathway. In peptide coupling reactions, a remarkable increase in the degree of racemization was observed when changing the solvent from less polar to more polar, such as from methylene (B1212753) chloride to tetrahydrofuran (B95107) (THF) and then to dimethylformamide (DMF). tandfonline.com This is often linked to the solvent's ability to facilitate the formation of the racemization-prone oxazolone intermediate. tandfonline.com
Interactive Table 3: Effect of Solvent on Racemization in Peptide Coupling (Pro-Val + Pro)
| Solvent | Racemization (%) | Reference |
|---|---|---|
| Methylene Chloride | 6.0 | tandfonline.com |
| Tetrahydrofuran (THF) | 20.5 | tandfonline.com |
| Dimethylformamide (DMF) | 46.0 | tandfonline.com |
Data reflects a similar peptide coupling system to illustrate the solvent effect.
Influence of Temperature and Reaction Time: Temperature is a well-established factor influencing reaction rates, including the rate of racemization. Generally, higher temperatures accelerate racemization. For the direct esterification of D-alanine with tert-butanol (B103910) using thionyl chloride, it is recommended to add the thionyl chloride at a low temperature (0–5°C) specifically to prevent racemization.
Longer reaction times can also increase the extent of racemization by providing a greater opportunity for the chiral center to epimerize. tandfonline.comcdnsciencepub.com In a study on reductive amination, long reaction times were required for both the formation of the intermediate and the reduction step, which could potentially impact the final diastereomeric ratio. plos.org
Influence of Catalysts and Other Reagents: The catalyst system employed can have a profound impact on maintaining enantiomeric purity. In palladium-catalyzed N-arylation reactions, the choice of precatalyst (e.g., t-BuBrettPhos Pd G3 or G4) and reaction conditions were optimized to achieve minimal racemization. nih.gov Mechanistic studies in this context revealed that the erosion in enantiomeric excess was due to the racemization of the amino acid ester starting material, not the N-arylated product. nih.gov
In other contexts, such as asymmetric synthesis using ball-milling, the frequency of milling was shown to affect the enantiomeric excess. rsc.org An increase in frequency from 20 Hz to 30 Hz led to a decrease in optical purity, possibly due to thermal effects. rsc.org
Iv. Applications of H Ala Otbu.hcl in Peptide Synthesis
Role in Solution-Phase Peptide Synthesis (LPPS)
In Liquid-Phase Peptide Synthesis (LPPS), or solution synthesis, H-Ala-OtBu.HCl serves as a key starting material for the C-terminus of peptides or peptide fragments. chemicalbook.comsigmaaldrich.com Unlike solid-phase synthesis, all reactions in LPPS occur in a homogeneous solution, requiring purification of the intermediate peptide after each coupling step. The tert-butyl ester of this compound is stable throughout the synthesis and is typically removed at the final stage. bachem.com
Fragment condensation is a powerful strategy in LPPS, particularly for synthesizing very long peptides or small proteins. chempep.com This approach involves the synthesis of smaller, protected peptide fragments which are then coupled together in solution. nih.gov
This compound is frequently used to provide C-terminal protection for a fragment. The synthesis begins by coupling an N-protected amino acid to the free amino group of this compound. The peptide chain is then elongated in a stepwise manner. Once the desired fragment is assembled, its N-terminal protecting group is removed, and it is coupled with another peptide fragment that has a free carboxyl group. The tert-butyl ester on the alanine (B10760859) residue prevents its participation in the coupling reaction. This strategy is advantageous as it allows for the purification of intermediate fragments, leading to a higher purity final product.
The formation of the peptide bond between an N-protected amino acid and this compound (or a growing peptide chain with a free N-terminus) requires an activating agent, known as a coupling reagent. The choice of coupling reagent is critical to ensure high yield, fast reaction times, and minimal racemization. peptide.com this compound is compatible with a wide array of modern coupling reagents.
Common classes of coupling reagents used in conjunction with tert-butyl protected amino esters include:
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling agents. peptide.com To minimize racemization and side reactions, they are almost always used with additives like 1-Hydroxybenzotriazole (B26582) (HOBt) or OxymaPure. peptide.commerckmillipore.com
Onium Salts (Aminium/Uronium and Phosphonium): These reagents are highly efficient and popular in modern peptide synthesis. merckmillipore.comsigmaaldrich.com They are generally faster and lead to less racemization than carbodiimides. Their compatibility makes them ideal for use in fragment condensation strategies where steric hindrance can be a challenge.
Optimization of coupling reactions involves selecting the appropriate reagent, solvent (commonly Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF)), and additives. The hydrochloride form of this compound must be neutralized, typically with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), prior to the coupling reaction to free the amine for peptide bond formation.
| Coupling Reagent Class | Examples | Common Additives | Key Characteristics |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | HOBt, OxymaPure | Cost-effective; byproduct of DCC is insoluble, making DIC preferable for solution-phase. peptide.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU® | HOAt (intrinsic in HATU) | High efficiency, fast reaction rates; HATU is particularly effective for difficult couplings. peptide.comsigmaaldrich.com |
| Phosphonium Salts | BOP, PyBOP®, PyAOP | None required (built-in) | Excellent for hindered couplings and reducing racemization; do not cause guanidinylation side reactions. merckmillipore.comsigmaaldrich.com |
Incorporation into Solid-Phase Peptide Synthesis (SPPS) Methodologies
While this compound itself is primarily used in solution-phase synthesis, the underlying principle of tert-butyl ester protection for the carboxyl group is central to the most common strategy in Solid-Phase Peptide Synthesis (SPPS): the Fmoc/tBu approach. iris-biotech.debiosynth.com In SPPS, an N-protected amino acid is first attached to an insoluble polymer resin via a linker, and the peptide chain is assembled on this solid support. lsu.edu
In SPPS, the C-terminal amino acid is anchored to the resin. The choice of linker determines the functionality of the C-terminus (e.g., acid or amide) after cleavage from the resin. mesalabs.com For the synthesis of a peptide with a C-terminal carboxylic acid, linkers like 2-Chlorotrityl chloride (2-CTC) or Wang resin are commonly used. peptide.comscielo.br
The first amino acid, for instance Fmoc-Ala-OH, is attached to the linker. Subsequent amino acids are coupled sequentially. The tert-butyl ester protection strategy becomes relevant for the side chains of certain amino acids, such as Aspartic acid (Asp) and Glutamic acid (Glu), which are protected as tert-butyl esters (e.g., Fmoc-Asp(OtBu)-OH). iris-biotech.decreative-peptides.com This prevents the side-chain carboxyl group from reacting during peptide bond formation. These side-chain tBu groups are stable to the basic conditions used for Fmoc removal but are cleaved by acid. peptide.commdpi.com
| Linker Type | C-Terminal Product | Cleavage Condition | Compatibility Notes |
|---|---|---|---|
| Wang Resin | Peptide Acid | Strong Acid (e.g., 95% TFA) | Standard linker for Fmoc/tBu strategy. peptide.com |
| 2-Chlorotrityl Resin | Peptide Acid | Very Mild Acid (e.g., 1% TFA) | Allows for synthesis of protected peptide fragments as side-chain tBu groups remain intact. peptide.comscielo.br |
| Rink Amide Resin | Peptide Amide | Strong Acid (e.g., 95% TFA) | Used when a C-terminal amide is desired. sigmaaldrich.com |
Orthogonality in protecting groups is a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group without affecting others. iris-biotech.depeptide.com The most widely used orthogonal combination is the Fmoc/tBu strategy. researchgate.net
α-Amino Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for temporary protection of the N-terminus. It is stable to acid but is readily removed by a mild base, typically a solution of 20% piperidine (B6355638) in DMF. libretexts.orgiris-biotech.de
Side-Chain Protection: Reactive amino acid side chains (e.g., the carboxyl groups of Asp and Glu, the hydroxyl of Tyr) are protected with acid-labile groups, predominantly based on the tert-butyl cation (e.g., OtBu, tBu, Boc). iris-biotech.decreative-peptides.com
This scheme's orthogonality is clear: the base-labile Fmoc group can be removed repeatedly during chain elongation without affecting the acid-labile tert-butyl side-chain protectors. The tert-butyl groups are retained until the very end of the synthesis. peptide.com
Sequential Deprotection and Coupling Strategies
The synthesis of a peptide using the Fmoc/tBu strategy follows a repeated cycle of deprotection and coupling steps.
N-terminal Deprotection: The Fmoc group of the resin-bound amino acid (or peptide) is removed using a piperidine solution. sigmaaldrich.com
Washing: The resin is thoroughly washed to remove the piperidine and byproducts.
Coupling: The next N-Fmoc protected amino acid (which may have a tBu-protected side chain) is activated with a coupling reagent and added to the resin to react with the newly freed N-terminus. biosynth.com
Washing: The resin is washed again to remove excess reagents and byproducts.
This cycle is repeated until the full peptide sequence is assembled.
Finally, the completed peptide is cleaved from the resin. This is typically achieved by treating the peptidyl-resin with a strong acid cocktail, most commonly containing 95% Trifluoroacetic acid (TFA). iris-biotech.desigmaaldrich.com This single acidic step simultaneously cleaves the peptide from the linker (for most acid-sensitive linkers like Wang) and removes all the tert-butyl-based side-chain protecting groups, yielding the final, deprotected peptide. sigmaaldrich.com If a hyper-acid-sensitive linker like 2-chlorotrityl was used, the peptide can be cleaved while leaving the tBu side-chain groups intact, which is useful for subsequent fragment condensation in solution. peptide.com
Selective Removal of N-Alpha Protecting Groups
In solid-phase peptide synthesis (SPPS), the peptide chain is elongated by sequentially adding amino acids. Each incoming amino acid has its N-alpha-amino group temporarily protected to prevent self-polymerization. peptide.com After coupling this new amino acid to the free N-terminus of the growing peptide chain (which could be initiated with this compound), its N-alpha protecting group must be removed to allow the next amino acid to be coupled. This deprotection must be selective, leaving the C-terminal tert-butyl ester and any acid-labile side-chain protecting groups intact.
The choice of N-alpha protecting group dictates the deprotection strategy. The two most common groups in modern peptide synthesis are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. peptide.combeilstein-journals.org
Fmoc Strategy: The Fmoc group is removed using a mild base, typically a solution of piperidine in an organic solvent. beilstein-journals.org This basic condition is orthogonal to the acid-labile tert-butyl ester of the C-terminal alanine. Therefore, in Fmoc-based SPPS, the repetitive removal of the Fmoc group at each step of chain elongation does not affect the C-terminal tBu ester. peptide.com
Boc Strategy: The Boc group is traditionally removed with acids, such as trifluoroacetic acid (TFA). peptide.com This presents a challenge when a C-terminal tert-butyl ester is present, as both groups are susceptible to acidolysis. However, the Boc group is significantly more acid-labile than the tert-butyl ester. This difference in reactivity allows for the selective removal of the Boc group by using carefully controlled acidic conditions that are strong enough to cleave the Boc group but too weak to significantly affect the tert-butyl ester. Research has identified several reagent systems capable of achieving this selectivity. researchgate.netreddit.com The driving force for the irreversible removal of the Boc group is the formation of gaseous byproducts, including carbon dioxide. researchgate.net
Below is a table summarizing various research findings on the selective deprotection of N-Boc groups in the presence of tert-butyl esters.
| Reagent System | Solvent(s) | Conditions | Substrate Scope | Yield (%) | Reference |
| Concentrated H₂SO₄ (1.5–3.0 equiv.) | tBuOAc | Room Temp | Amino acid & dipeptide substrates | 70–100% | researchgate.net |
| MeSO₃H (1.5–3.0 equiv.) | tBuOAc:CH₂Cl₂ (4:1 v/v) | Room Temp | Amino acid & dipeptide substrates | High | researchgate.netreddit.com |
| TMSCl | 2,2,2-Trifluoroethanol/DCM | Room Temp, 5 min | N-Boc amino acid t-Bu ester | Nearly instantaneous for N-Boc removal | reddit.com |
| Oxalyl chloride (3 equiv.) | Methanol | Room Temp, 1-4 h | Diverse aliphatic & aromatic amines | Up to 90% | rsc.org |
| 6 M HCl | Not specified | Not specified | Peptides (4-10 residues) | Comparable to 50% TFA/DCM | nih.gov |
| 0.1 M HCl | Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) | Room Temp | Various acid-labile groups (Boc, tBu, Trt, Pbf) | Clean and rapid | researchgate.net |
| ZnBr₂ | Dichloromethane (DCM) | Room Temp | N-(PhF)amino acid tert-butyl esters | Good | researchgate.net |
Maintenance of C-Terminal tert-Butyl Ester during Chain Elongation
The primary advantage of using this compound as the C-terminal residue is the stability of the tert-butyl ester throughout the peptide synthesis process, up until the final cleavage step. This stability is fundamental to the principle of orthogonal protection in SPPS. peptide.com
In the widely used Fmoc/tBu synthesis strategy, the process involves repeated cycles of two main steps:
N-alpha-Fmoc Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain using a base, such as piperidine. beilstein-journals.org
Coupling: Formation of a peptide bond between the newly deprotected N-terminus and the carboxyl group of the next incoming Fmoc-protected amino acid.
The C-terminal tert-butyl ester is completely stable to the basic conditions used for Fmoc removal. peptide.com It is also stable to the neutral or slightly basic conditions of the coupling step. This ensures that the C-terminus remains protected throughout the entire chain assembly process, preventing unwanted side reactions such as cyclization or C-terminal degradation.
The tert-butyl group, along with other tBu-based side-chain protecting groups (e.g., for Asp, Glu, Ser, Thr, Tyr), is designed to be removed simultaneously with the cleavage of the completed peptide from the resin in a final, single step. peptide.combeilstein-journals.org This final cleavage is typically achieved by treatment with a strong acid cocktail, most commonly containing a high concentration of trifluoroacetic acid (TFA). sigmaaldrich.com Scavengers like water, triisopropylsilane (B1312306) (TIS), or ethanedithiol (EDT) are often included in the cleavage cocktail to trap the reactive tert-butyl cations generated during deprotection, preventing the modification of sensitive residues like tryptophan, methionine, or cysteine. sigmaaldrich.com
The stability of the tert-butyl ester under various conditions encountered during Fmoc-SPPS is summarized below.
| Synthesis Step | Reagents/Conditions | Stability of C-Terminal tert-Butyl Ester |
| N-alpha-Fmoc Deprotection | 20-50% Piperidine in DMF or NMP | Stable |
| Amino Acid Coupling | Coupling reagents (e.g., HATU, HBTU), DIEA in DMF or NMP | Stable |
| Washing | Organic solvents (e.g., DMF, DCM, Methanol) | Stable |
| Final Cleavage & Deprotection | 95% TFA with scavengers (e.g., H₂O, TIS) | Cleaved |
This strategic use of the tert-butyl ester allows for the efficient synthesis of well-defined peptide sequences, with the C-terminal carboxyl group becoming available only upon completion of the chain assembly.
V. Advanced Synthetic Transformations Involving H Ala Otbu.hcl
Utilization in the Synthesis of Non-Canonical Amino Acids and Peptoids
H-Ala-OtBu·HCl serves as a fundamental chiral building block in the synthesis of peptides and various amino acid derivatives chemimpex.commedchemexpress.comruifuchemical.com. Its protected carboxyl group, in the form of a tert-butyl ester, allows for selective manipulation of the amino group during multi-step syntheses, a common strategy in peptide chemistry bachem.com. Beyond standard peptide synthesis, it is utilized in the production of unnatural or non-canonical amino acids, which are crucial for developing peptides with enhanced stability, altered biological activity, or novel structural properties pnas.org. The compound's ability to act as a precursor for novel monomers also positions it as a valuable component in the construction of peptide-like polymers and peptidomimetics, contributing to the diverse field of materials science and drug discovery pnas.org.
Application in Reductive Amination Reactions
Reductive amination is a cornerstone reaction in organic synthesis, enabling the efficient conversion of carbonyl compounds into amines via an imine or iminium ion intermediate, followed by reduction numberanalytics.comresearchgate.netchemrxiv.org. H-Ala-OtBu·HCl, when deprotonated to its free amine form, readily participates as the amine component in these reactions. It has been particularly investigated in the reductive amination of β-keto esters, where it contributes to the formation of valuable 1,2-diamine derivatives plos.orgplos.org. The inherent chirality of H-Ala-OtBu makes it a "demanding amino component" in such reactions, often leading to complex stereochemical outcomes plos.orgplos.org.
Diastereoselective and Enantioselective Reductive Aminations
The chiral nature of H-Ala-OtBu·HCl is central to its application in diastereoselective and enantioselective reductive aminations. When H-Ala-OtBu reacts with a prochiral carbonyl compound, the stereocenter of the alanine (B10760859) derivative can influence the stereochemistry of the newly formed chiral center in the product. Studies involving the reductive amination of β-keto esters with H-Ala-OtBu have demonstrated the formation of diastereoisomeric mixtures, necessitating chromatographic separation for product isolation plos.orgplos.org. The stereochemical control achieved is often dependent on the specific reaction conditions, including the choice of reducing agent, additives, and solvent plos.orgplos.orgnih.gov. While enzymatic methods using alanine itself as an amine donor are known for high stereoselectivity google.comnih.gov, the chemical reductive amination with H-Ala-OtBu provides a complementary route for introducing chiral amino functionalities into molecules.
Mechanistic Insights into Amine Addition and Reduction
The reductive amination mechanism involving H-Ala-OtBu typically proceeds through the initial condensation of the amine with the carbonyl substrate to form an imine or iminium ion intermediate numberanalytics.comresearchgate.netchemrxiv.orgplos.org. This intermediate is then reduced by hydride-donating agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) plos.orgplos.org. The presence of additives like Lewis acids (e.g., Ti(OⁱPr)₄) or Brønsted acids (e.g., acetic acid) can influence the rate and selectivity of imine formation and subsequent reduction plos.orgplos.orgthieme-connect.com. In certain reaction systems, particularly with sterically hindered or less reactive substrates, intermediate species like hemiaminal titanate derivatives may play a role in the reduction pathway, potentially affecting the observed stereochemical outcomes and product distribution plos.orgplos.org.
Asymmetric Synthesis of Complex Molecules and Natural Products
Chiral Auxiliary Roles of H-Ala-OtBu.HCl Derivatives
While H-Ala-OtBu·HCl itself acts as a chiral building block, its derivatives can be designed to function as chiral auxiliaries or precursors for chiral ligands and catalysts used in asymmetric synthesis . The tert-butyl ester moiety can contribute to steric hindrance, which is often crucial for directing the stereoselectivity of reactions when the molecule is temporarily attached to a substrate or incorporated into a catalytic system . For example, alanine-derived tert-butyl esters have been utilized in the synthesis of chiral palladium catalysts for enantioselective alkylation, where the steric bulk of the tert-butyl group aids in controlling the catalyst's conformation and thus the reaction's enantioselectivity .
Building Block for Nitrogen-Containing Heterocycles
Amino acid derivatives, including those of alanine, are valuable precursors for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds plos.orgplos.orgcsic.eswiley-vch.deajol.info. The diamine derivatives synthesized via the reductive amination of β-keto esters using H-Ala-OtBu can serve as key intermediates in the construction of various heterocyclic ring systems plos.orgplos.org. Although H-Ala-OtBu·HCl may not be directly involved in the final cyclization step in all reported heterocycle syntheses, its role in forming crucial chiral diamine precursors highlights its indirect but significant contribution to accessing these complex molecular architectures. Related alanine derivatives, such as H-Ala-OMe·HCl, have been directly employed in reductive amination-cyclization reactions to form hexahydropyrimidines, underscoring the broader utility of alanine esters in heterocycle synthesis acs.org.
Vi. Computational and Theoretical Investigations
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to elucidate the fundamental electronic properties of H-Ala-OtBu.HCl. These studies focus on the distribution of electrons within the molecule, which dictates its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about a molecule's reactivity. The HOMO represents the region most susceptible to electrophilic attack, while the LUMO is prone to nucleophilic attack. For this compound, FMO analysis helps identify potential reaction sites and predict the molecule's behavior in chemical transformations. While specific FMO data for this compound is not extensively detailed in the provided search results, studies on similar protected amino acid derivatives often show that the HOMO is typically localized on the ester carbonyl oxygen and the amine nitrogen (in its protonated form, the nitrogen's lone pair is involved in bonding, influencing its FMO contributions), and the LUMO is often associated with the carbonyl carbon or the ester group, indicating potential sites for nucleophilic or electrophilic interactions, respectively.
Charge Distribution and Protonation Energetics
Understanding the charge distribution within this compound is vital for predicting its interactions with other molecules and its behavior in solution. Atomic charges, often calculated using methods like Mulliken or Natural Bond Orbital (NBO) analysis, reveal the polarity of different parts of the molecule. In this compound, the hydrochloride salt form means the amino group is protonated (–NH₃⁺), carrying a significant positive charge, while the chloride counterion carries a negative charge. The tert-butyl ester group also influences the electron distribution, with the carbonyl carbon being electron-deficient and the ester oxygen atoms carrying partial negative charges.
Molecular Dynamics Simulations of this compound in Reaction Environments
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time in various environments, such as solvents relevant to peptide synthesis. These simulations can reveal conformational preferences, solvent-solute interactions, and diffusion properties. While direct MD simulations specifically detailing this compound are limited in the provided search snippets, MD studies on similar amino acid derivatives or peptides often focus on:
Conformational Analysis: Investigating the preferred spatial arrangements of the molecule, including bond rotations and dihedral angles, which can influence reactivity and interactions.
Solvation Effects: Understanding how solvent molecules (e.g., water, organic solvents like DCM or DMF) interact with this compound, affecting its solubility, stability, and reactivity. For instance, simulations might show how the tert-butyl ester group's bulkiness influences its solvation shell compared to smaller ester groups.
Intermolecular Interactions: Analyzing hydrogen bonding, van der Waals forces, and electrostatic interactions between this compound molecules and solvent molecules.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling plays a significant role in dissecting the mechanisms of chemical reactions involving this compound, particularly in peptide bond formation and potential side reactions.
Transition State Analysis for Peptide Bond Formation
The formation of a peptide bond is a critical step in peptide synthesis. Computational modeling, often employing DFT, can identify transition states and calculate activation energies for these processes. In the context of this compound, this involves modeling the reaction between the activated carboxyl group of one amino acid derivative and the free amino group of another, or the coupling of this compound as the amine component with an activated carboxylic acid. Studies on peptide coupling reagents (e.g., carbodiimides like DCC or EDC, or uronium/phosphonium salts) often detail the proposed mechanisms, which involve the formation of reactive intermediates and transition states. For example, the activation of a carboxylic acid by a carbodiimide (B86325) leads to an O-acylisourea intermediate, which then reacts with the amine to form the peptide bond. Computational studies can map out the energy landscape of these reactions, identifying key intermediates and transition states, thereby providing a deeper understanding of the reaction efficiency and potential bottlenecks.
Pathways of Racemization and Side Reactions
Racemization, the loss of stereochemical purity at the chiral alpha-carbon, is a significant concern in peptide synthesis. Computational modeling can investigate mechanisms that lead to racemization, such as the formation of oxazolone (B7731731) intermediates. For this compound, the tert-butyl ester protection is generally considered stable under many coupling conditions, but under harsh basic or acidic conditions, or prolonged heating, side reactions like ester hydrolysis or deprotection can occur.
Racemization: While specific computational studies on racemization of this compound are not detailed in the provided snippets, general mechanisms for amino acid racemization often involve deprotonation at the alpha-carbon, leading to an enolate or enol intermediate, which can then re-protonate from either face, resulting in a mixture of enantiomers. Computational studies can determine the energy barriers for these deprotonation and re-protonation steps, identifying conditions that promote racemization.
Side Reactions: Computational modeling can also explore other potential side reactions, such as:
Ester Hydrolysis: The cleavage of the tert-butyl ester bond by water or other nucleophiles, regenerating the free carboxylic acid.
Deprotection: Unwanted removal of the tert-butyl ester group under acidic conditions, which might occur prematurely.
Reactions at the side chain: Although alanine (B10760859) has a simple methyl side chain, for other amino acids, computational studies would investigate side-chain specific reactions.
Compound Name Table
| Chemical Name | Abbreviation | CAS Number |
| L-Alanine tert-butyl ester hydrochloride | L-Ala-OtBu·HCl | 13404-22-3 |
| D-Alanine tert-butyl ester hydrochloride | D-Ala-OtBu·HCl | 59531-86-1 |
| DL-Alanine tert-butyl ester hydrochloride | DL-Ala-OtBu·HCl | 69320-88-3 |
| β-Alanine tert-butyl ester hydrochloride | H-β-Ala-OtBu·HCl | 58620-93-2 |
Quantitative Structure-Activity Relationships (QSAR) in Related Systems
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in deciphering the correlation between the molecular structure of chemical compounds and their biological or physicochemical activities. For derivatives like this compound, QSAR models help predict how modifications in structure influence properties such as reactivity, binding affinity, or efficacy in various applications. These studies leverage a range of molecular descriptors to represent structural features quantitatively, enabling the development of predictive models.
Amino Acid Descriptors in QSAR:
The field of QSAR frequently employs specific descriptors to represent amino acids and their derivatives, facilitating the modeling of peptides and related compounds. These descriptors capture various facets of molecular structure, including:
Physicochemical Properties: These encompass attributes such as hydrophobicity, electronic distribution, and steric bulk. Scales like the Z-scale, VHSE (Vectors of Hydrophobic, Steric, and Electronic properties), and HESH (Hydrophobic, Electronic, Steric, and Hydrogen-bonding) are commonly used to quantify these characteristics uestc.edu.cnresearchgate.net.
Topological Descriptors: These describe the connectivity and structure of molecules, such as molecular path numbers and eigenvalues uestc.edu.cn.
3D Structural Descriptors: These consider the three-dimensional arrangement of atoms, including molecular contour indices and surface properties uestc.edu.cnjocpr.comresearchgate.net.
These descriptors are often subjected to statistical methods like Principal Component Analysis (PCA) to extract the most informative features for QSAR modeling uestc.edu.cnmdpi.org. For instance, Kidera descriptors were developed using PCA on 188 physicochemical properties of the 20 natural amino acids to represent their conformational, steric, and hydrophobic characteristics mdpi.org.
QSAR Applications in Amino Acid Derivatives:
QSAR methodologies have been applied to a diverse array of amino acid derivatives and related systems to predict various activities.
Corrosion Inhibition: A notable application of QSAR involving amino acids, including alanine, is in the study of corrosion inhibition for mild steel in acidic media researchgate.net. A study investigating the inhibition potentials of cysteine, leucine, alanine, and glycine (B1666218) in 0.1 M HCl found strong correlations between experimental inhibition efficiencies and quantum chemical parameters such as the energy of the lowest unoccupied molecular orbital (ELUMO), energy of the highest occupied molecular orbital (EHOMO), and atomic charges researchgate.net. The QSAR models developed demonstrated that these parameters significantly influence the inhibition efficiency. The study also established a comparative ranking of inhibition potential, indicating that cysteine exhibited the highest inhibition, followed by leucine, alanine, and then glycine.
Table 1: Relative Inhibition Potentials of Amino Acids in 0.1 M HCl
| Amino Acid | Relative Inhibition Potential | Source |
|---|---|---|
| Cysteine | Highest | researchgate.net |
| Leucine | High | researchgate.net |
| Alanine | Moderate | researchgate.net |
Biological Activities: QSAR has also been employed to model the biological activities of other amino acid derivatives and related compounds. For example, QSAR studies have been conducted on amino acid ester conjugates to predict antifungal activities mdpi.com. Research into p-amino benzoic acid derivatives has utilized QSAR to identify electronic parameters, such as total energy and LUMO energy, as dominant factors influencing antimicrobial activity chitkara.edu.in. Furthermore, QSAR models for peptide inhibitors have incorporated amino acid physicochemical properties and sequence positions to predict bioactivity nih.gov. Studies on antioxidative peptides have also utilized QSAR with various amino acid descriptors, highlighting the importance of steric and electronic properties of amino acid residues researchgate.net.
Methodologies and Predictive Models:
The development of QSAR models typically involves statistical techniques to establish mathematical relationships between structural descriptors and observed activities. Common approaches include multiple linear regression (MLR) and Partial Least-Squares Regression (PLSR) researchgate.netui.ac.id. These methods allow for the identification of key structural features that contribute to a compound's activity, providing a basis for the rational design of new molecules with improved properties. For instance, QSAR analysis has been used to correlate molecular descriptors with anti-inflammatory and analgesic activities in complex organic derivatives jocpr.comresearchgate.net.
Compound List:
this compound (L-Alanine tert-butyl ester hydrochloride)
Curcumin-amino acid conjugates
Rhein–amino acid ester conjugates
3-(aminooxalyl-amino)-2-phenylamino-benzoic acid derivatives
3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives
p-amino benzoic acid (PABA) derivatives
Peptides
Cysteine
Leucine
Alanine
Glycine
Cholinium salts (e.g., [Cho][Ser], [Cho][Val], [Cho][Pro], [Cho][His], [Cho][Ala])
1-methyl-3-octylimidazolium amino acids salts ([OMIM][AA])
Benzimidazole derivatives
Vii. Analytical and Spectroscopic Characterization in Research Contexts
Chiral Analytical Techniques for Enantiomeric Excess Determination
Chiral HPLC and Gas Chromatography (GC)
Chromatographic techniques are paramount for evaluating the purity and enantiomeric excess of H-Ala-OtBu.HCl.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of this compound. Research findings consistently indicate high purity levels for commercially available samples, typically exceeding 98.0% as determined by HPLC analysis lgcstandards.comtcichemicals.comunipd.ittcichemicals.com. This standard purity is essential for its use in sensitive synthetic procedures, particularly in peptide chemistry, where impurities can lead to unwanted side reactions or the formation of incorrect products.
Chiral HPLC: Given that alanine (B10760859) is a chiral molecule, and this compound retains this chirality, chiral HPLC is indispensable for determining enantiomeric purity. This technique employs specialized chiral stationary phases (CSPs) that can differentiate between enantiomers. Common CSPs utilized in chiral separations include CHIRALPAK AD and CHIRALCEL OD columns researchgate.netresearchgate.netglentham.com. Research studies often report the use of mobile phases consisting of mixtures like hexane (B92381) and isopropanol (B130326) to achieve effective separation of enantiomers, thereby quantifying the enantiomeric excess (ee) of the sample researchgate.net. Ensuring high enantiomeric purity is critical, as the biological activity of peptides synthesized using chiral building blocks is highly dependent on their stereochemistry.
Gas Chromatography (GC): Gas Chromatography is another analytical technique that can be applied to the analysis of this compound, often after suitable derivatization to enhance volatility and thermal stability sigmaaldrich.com. While direct GC analysis of amino acid hydrochlorides can be challenging due to their polarity and potential for thermal degradation, derivatization methods, such as silylation (e.g., using MTBSTFA), can render them amenable to GC-MS analysis sigmaaldrich.com. Furthermore, research has explored the potential of chiral ionic liquids derived from amino acid esters as stationary phases for GC, highlighting the broader applicability of these compounds in chromatographic separations researchgate.net. GC can also be used to assess the purity of volatile impurities or byproducts in the synthesis of this compound.
Polarimetry for Optical Rotation Measurement
Polarimetry is a fundamental technique for characterizing chiral compounds like this compound by measuring their optical rotation. This property is directly related to the compound's enantiomeric composition and configuration. The specific optical rotation, denoted as [α]TD, is measured under standardized conditions, typically using the sodium D-line (589 nm) at a specific temperature (often 20°C or 25°C) and a defined concentration (c) in a specified solvent.
Q & A
Q. How should conflicting spectral data (e.g., NMR shifts) be addressed in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
